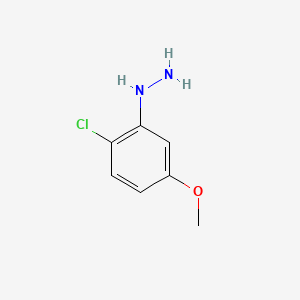

(2-Chloro-5-methoxyphenyl)hydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

(2-chloro-5-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJMMGMPBAPKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro 5 Methoxyphenyl Hydrazine

Potential as a Monomer or Cross-Linking Agent

While not a mainstream application, the bifunctional nature of (2-Chloro-5-methoxyphenyl)hydrazine, with its reactive hydrazine (B178648) group and the potential for reactions at the aromatic ring, suggests its utility as a monomer or cross-linking agent in polymerization processes. The hydrazine moiety can react with carbonyl compounds to form hydrazones, which can be a basis for polymer chain formation or for linking existing polymer chains together.

A Ligand in the World of Coordination Chemistry

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the compound to act as a ligand in coordination chemistry. The resulting metal complexes can be investigated for their catalytic properties. The electronic environment of the ligand, influenced by the chloro and methoxy (B1213986) substituents, can tune the reactivity of the metal center, potentially leading to the development of novel catalytic systems for various organic transformations.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Methoxyphenyl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The rich chemistry of (2-Chloro-5-methoxyphenyl)hydrazine stems from the dual nucleophilic nature of its hydrazine group. This functionality is the cornerstone for building more complex molecular architectures, particularly nitrogen-containing heterocycles.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of a hydrazine with an aldehyde or a ketone to form a hydrazone is a fundamental and robust condensation reaction in organic chemistry. wikipedia.org This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by an acid catalyst, yields the stable hydrazone product, characterized by a C=N double bond. niscpr.res.in

A specific example involves the reaction of (5-chloro-2-methoxyphenyl)hydrazine (B1594111) with propiophenone (B1677668). The condensation is typically carried out by heating the reactants, which yields the corresponding propiophenone (5-chloro-2-methoxyphenyl)hydrazone. This hydrazone serves as a crucial intermediate for further cyclization reactions, such as the Fischer indole (B1671886) synthesis. libretexts.org

Table 1: Example of Hydrazone Formation

| Hydrazine Reactant | Carbonyl Reactant | Product |

| (5-Chloro-2-methoxyphenyl)hydrazine | Propiophenone | Propiophenone (5-chloro-2-methoxyphenyl)hydrazone |

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazone derivatives of this compound are valuable precursors for synthesizing a variety of heterocyclic systems. The specific ring system formed depends on the reaction partner and the conditions employed.

The Fischer indole synthesis is a classic and widely used method for preparing indoles by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. unacademy.comvedantu.com The reaction mechanism involves the formation of the arylhydrazone, which, under acidic conditions, isomerizes to an enamine tautomer. This is followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. unacademy.com

The application of the Fischer indole synthesis to hydrazones derived from this compound can lead to both expected and "abnormal" products. The substitution pattern, particularly the ortho-methoxy group, plays a significant role in the reaction's outcome. In the cyclization of propiophenone (5-chloro-2-methoxyphenyl)hydrazone, heating in a methanolic hydrogen chloride medium yields two distinct products. libretexts.org

The "normal" product, formed via the expected cyclization pathway (pathway a), is 4-Chloro-7-methoxy-3-methyl-2-phenyl-1H-indole . However, a significant "abnormal" product, 6-Chloro-3-methoxy-3-methyl-2-phenyl-3H-indole , is also formed (pathway b). libretexts.org The formation of this 3H-indole (or indolenine) is considered unexpected. This phenomenon is related to the recognized peculiarities of ortho-alkoxy substituted arylhydrazones in the Fischer synthesis, where cyclization can be directed to the substituted carbon, sometimes leading to substituent migration or elimination. wikipedia.orglibretexts.org In the case of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, for example, the main product is an abnormal 6-chloroindole, where the methoxy (B1213986) group has been substituted by a chlorine atom from the HCl catalyst. wikipedia.org

Table 2: Products of the Fischer Indolization of Propiophenone (5-chloro-2-methoxyphenyl)hydrazone libretexts.org

| Product Name | Structure | Pathway | Yield |

| 4-Chloro-7-methoxy-3-methyl-2-phenyl-1H-indole | Normal Indole Product | a | 26% |

| 6-Chloro-3-methoxy-3-methyl-2-phenyl-3H-indole | Abnormal Indoline Product | b | 11% |

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds, a reaction known as the Knorr pyrazole (B372694) synthesis. wikipedia.orgorgsyn.org The reaction proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. orgsyn.org this compound can be reacted with various 1,3-dicarbonyls, such as acetylacetone (B45752) (2,4-pentanedione), to produce the corresponding 1-(2-Chloro-5-methoxyphenyl)-3,5-dimethyl-1H-pyrazole. youtube.com

A related synthesis produces pyrazolones, which are 5-oxo derivatives of pyrazolines. This is typically achieved by reacting a hydrazine with a β-ketoester, like ethyl acetoacetate. jk-sci.comorganic-chemistry.org The reaction of this compound with a β-ketoester would yield a 1-(2-Chloro-5-methoxyphenyl)-3-methyl-2-pyrazolin-5-one derivative. These compounds exist in equilibrium with their pyrazol-5-ol tautomeric forms. jk-sci.comorganic-chemistry.org

Table 3: Common Reactants for Pyrazole and Pyrazolone Synthesis

| Target Heterocycle | Reagent Type | Example Reagent |

| Pyrazole | 1,3-Diketone | Acetylacetone |

| Pyrazolone | β-Ketoester | Ethyl acetoacetate |

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from hydrazine derivatives. The most common synthetic route involves the cyclodehydration of an intermediate 1,2-diacylhydrazine. rsc.org This can be achieved in a multi-step process starting from this compound. First, the hydrazine is acylated with an acid chloride or anhydride (B1165640) to form an acylhydrazide (a hydrazide). A second acylation reaction yields the 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or sulfuric acid to afford the 2,5-disubstituted 1,3,4-oxadiazole. organic-chemistry.orgrsc.org

The versatile reactivity of hydrazines also allows for the synthesis of other complex, nitrogen-rich heterocyclic systems. For instance, through one-pot multicomponent reactions, hydrazines can be used to construct fused heterocyclic scaffolds like pyridotriazines and triazolopyridines. nih.gov These reactions often involve the initial formation of a hydrazine-derived Schiff base, which then undergoes further cycloaddition and amidation steps with other reactants like isocyanides and isocyanates in a single pot. nih.gov

Oxidation Chemistry of Hydrazine Derivatives

The hydrazine moiety is susceptible to oxidation, and the course of the reaction depends on the oxidant and the reaction conditions. The oxidation of phenylhydrazine (B124118) and its substituted derivatives can be a complex process. scispace.com Oxidation with a two-electron oxidant like thallium(III) has been shown to proceed elegantly, yielding the corresponding hydrocarbon by replacing the hydrazine group. masterorganicchemistry.com

The auto-oxidation of phenylhydrazine in aqueous solution is an autocatalytic process involving several intermediates, including the superoxide (B77818) radical (O₂⁻), hydrogen peroxide, the phenylhydrazyl radical, and the benzenediazonium (B1195382) ion. scispace.com The specific products and mechanism for this compound would be influenced by its substituents, but a similar complex pathway can be anticipated.

Conversely, the hydrazone derivatives of this compound can undergo the Wolff-Kishner reduction. Under strongly basic conditions (e.g., KOH) at high temperatures, the hydrazone is converted to an alkane, effectively reducing the original carbonyl group to a methylene (B1212753) (-CH₂-) group. wikipedia.orgunacademy.com The mechanism involves the deprotonation of the hydrazone, which ultimately collapses to form a carbanion and liberates stable nitrogen gas (N₂), a significant driving force for the reaction. This reaction stands in contrast to oxidation, showcasing the dual reactivity of the hydrazine functional group.

Acylation and Sulfonylation of the Hydrazine Group

The hydrazine group in this compound is nucleophilic and readily undergoes reactions with electrophilic reagents such as acyl and sulfonyl halides.

Acylation: The reaction of hydrazines with acylating agents like acid chlorides or anhydrides is a common method for the synthesis of hydrazides. In the case of this compound, the terminal nitrogen atom of the hydrazine group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of an N-acyl-N'-(2-chloro-5-methoxyphenyl)hydrazine. For instance, the reaction with acetic anhydride would yield 1-acetyl-2-(2-chloro-5-methoxyphenyl)hydrazine, while reaction with benzoyl chloride would produce 1-benzoyl-2-(2-chloro-5-methoxyphenyl)hydrazine. researchgate.netresearchgate.net These acylation reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The rate of these reactions can be influenced by the nature of the acylating agent and the reaction conditions. researchgate.net

Sulfonylation: Similarly, the hydrazine moiety can be sulfonylated by reacting with sulfonyl chlorides. For example, treatment with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base would yield 1-(2-chloro-5-methoxyphenyl)-2-(p-tolylsulfonyl)hydrazine. These sulfonylated hydrazines are stable compounds and can be intermediates in the synthesis of other derivatives.

A key reaction involving the derivatization of the hydrazine group is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is the first step in the widely used Fischer indole synthesis, which allows for the construction of the indole ring system, a common scaffold in medicinal chemistry. wikipedia.orgbyjus.com The resulting (2-chloro-5-methoxyphenyl)hydrazones can then undergo acid-catalyzed cyclization to form substituted indoles. nih.govjk-sci.comnih.gov

Table 1: Representative Acylation and Sulfonylation Reactions of this compound

| Reagent | Product | Reaction Type |

| Acetic Anhydride | 1-Acetyl-2-(2-chloro-5-methoxyphenyl)hydrazine | Acylation |

| Benzoyl Chloride | 1-Benzoyl-2-(2-chloro-5-methoxyphenyl)hydrazine | Acylation |

| p-Toluenesulfonyl Chloride | 1-(2-Chloro-5-methoxyphenyl)-2-(p-tolylsulfonyl)hydrazine | Sulfonylation |

Reactions of the Substituted Phenyl Ring

The reactivity of the aromatic ring in this compound is influenced by the presence of the chloro, methoxy, and hydrazine substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Chloro-Methoxyphenyl System

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the phenyl ring determine the position of incoming electrophiles. The methoxy group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The chloro group (-Cl) is a deactivating group but is also an ortho, para-director due to the lone pairs on the chlorine atom. libretexts.orgunizin.org The hydrazine group (-NHNH2) is also an activating, ortho, para-directing group.

Considering the positions on the ring relative to the existing substituents, the directing effects can be summarized as follows:

Methoxy group (at C5): Directs to C4 (ortho) and C6 (ortho). The para position is occupied by the chloro group.

Chloro group (at C2): Directs to C1 (para, occupied), C3 (ortho), and C5 (ortho, occupied).

Hydrazine group (at C1): Directs to C2 (ortho, occupied) and C6 (ortho). The para position is occupied by the methoxy group.

The combined effect of these groups suggests that electrophilic substitution is most likely to occur at the C4 and C6 positions, which are activated by the methoxy and hydrazine groups. The steric hindrance at the C6 position, being between the hydrazine and methoxy groups, might favor substitution at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Methoxy (C5) | Influence of Chloro (C2) | Influence of Hydrazine (C1) | Overall Likelihood of Substitution |

| C3 | Neutral | ortho (directing) | Neutral | Possible |

| C4 | ortho (directing, activating) | Neutral | Neutral | Likely |

| C6 | ortho (directing, activating) | Neutral | ortho (directing, activating) | Likely (potential steric hindrance) |

Cross-Coupling Reactions Utilizing the Arylhydrazine Framework (e.g., C-C and C-Heteroatom Couplings)

The chloro-substituted phenyl ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would allow for the introduction of a new aryl or alkyl group at the C2 position, replacing the chlorine atom.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This provides a method for vinylation of the C2 position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, leading to the formation of an arylalkyne. organic-chemistry.orglibretexts.org This would introduce an alkynyl substituent at the C2 position.

Recent research has also shown that arylhydrazines themselves can act as electrophilic partners in cross-coupling reactions, offering an alternative to aryl halides. nih.gov

C-Heteroatom Coupling Reactions:

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. While the starting material already contains a hydrazine group, this methodology could be used to introduce other nitrogen-based nucleophiles at the C2 position. More relevantly, the reverse reaction, the coupling of hydrazine with aryl halides to form aryl hydrazines, is a known process. nih.gov

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Product Type |

| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl or Alkyl-Aryl |

| Heck Reaction | Alkene | C-C | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | C-C | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | C-N | Di-substituted Aryl |

Advanced Characterization and Structural Elucidation of 2 Chloro 5 Methoxyphenyl Hydrazine Derivatives

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of (2-chloro-5-methoxyphenyl)hydrazine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) group protons, and the hydrazine (B178648) (-NH-NH₂) protons. The aromatic region would typically display a complex splitting pattern due to the substitution on the benzene (B151609) ring. For instance, in related methoxyphenylhydrazine hydrochlorides, the methoxy protons typically appear as a sharp singlet, while the aromatic protons appear as multiplets in the downfield region of the spectrum chemicalbook.comchemicalbook.com.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the number of different carbon environments. In a typical derivative, separate signals would be observed for the methoxy carbon, the aromatic carbons (with those bonded to chlorine and the hydrazine group being deshielded), and any carbons in the derivatizing moiety. For example, spectra of related chlorophenylhydrazine hydrochlorides show distinct resonances for each of the six aromatic carbons, with their chemical shifts influenced by the attached substituents spectrabase.com.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural detail by showing correlations between nuclei. COSY experiments would reveal which protons are spin-coupled to each other, helping to assign the complex aromatic signals. HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, confirming assignments made in the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Phenylhydrazine (B124118) Derivatives Note: This table is illustrative, as specific data for this compound derivatives is not available in the cited literature. Data is based on analogous structures.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 3.7 - 3.9 | Singlet | Methoxy group protons (-OCH₃) |

| ¹H | 6.8 - 7.5 | Multiplets | Aromatic protons |

| ¹H | 8.0 - 10.0 | Broad Singlets | Hydrazine protons (-NH) |

| ¹³C | 55 - 57 | - | Methoxy group carbon |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For a derivative of this compound, HRMS would be used to confirm the successful synthesis by matching the experimentally observed exact mass with the theoretically calculated mass for the expected molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum. Predicted mass spectrometry data for the parent compound, this compound, shows an expected [M+H]⁺ ion at an m/z of 173.04762 uni.lu.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For a derivative of this compound, key expected vibrations include N-H stretching of the hydrazine group, C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether linkage. For example, in related 5-chloro-ortho-methoxyaniline, C-H stretching vibrations are observed in the 3100–3300 cm⁻¹ region, while C-H bending vibrations appear around 1320-1476 cm⁻¹ researchgate.net.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the analysis of hydrazine derivatives, Raman spectroscopy can provide additional information on the aromatic ring vibrations and the N-N bond of the hydrazine moiety.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a precise model of the molecular structure.

For a crystalline derivative of this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

The arrangement of molecules in the crystal lattice (crystal packing).

The nature of intermolecular interactions, such as hydrogen bonding.

For example, a study on N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine revealed the formation of pseudo-six-membered rings through intramolecular hydrogen bonds researchgate.net. Similarly, in other complex hydrazine derivatives, X-ray analysis has been crucial in confirming the E/Z configuration of imine bonds and understanding how molecules pack together through various interactions nih.gov.

Table 3: Illustrative Crystallographic Data Parameters Note: This table presents typical parameters obtained from an X-ray crystallography experiment, as specific data for a this compound derivative is not available.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c | The lengths of the unit cell axes. | a = 10.09 Å, b = 9.64 Å, c = 10.28 Å |

| α, β, γ | The angles between the unit cell axes. | α = 90°, β = 115.5°, γ = 90° |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to show the nature and strength of intermolecular contacts.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and are routinely used to monitor the progress of a chemical reaction and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and simple method used for qualitative monitoring of reactions. By spotting a small amount of the reaction mixture on a TLC plate and developing it in a suitable solvent system, the disappearance of starting materials and the appearance of the product can be tracked.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both qualitative and quantitative analysis. It is a primary method for determining the purity of a compound. A sample is passed through a column packed with a stationary phase under high pressure. The retention time of the compound is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and column type). Purity is typically assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. It can be used to separate impurities and identify them based on their mass spectra.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Methoxyphenyl Hydrazine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in a molecule governs its chemical behavior. Electronic structure analysis, primarily through quantum chemical calculations, reveals regions of high and low electron density, which are key to predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electron density of a molecule, from which various properties, including its energy and the forces on its atoms, can be derived. For (2-Chloro-5-methoxyphenyl)hydrazine, DFT calculations would be essential for optimizing its three-dimensional geometry to find the most stable arrangement of its atoms.

Once the optimized structure is obtained, further DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich areas (nucleophilic sites, prone to attack by electrophiles) and electron-poor areas (electrophilic sites, prone to attack by nucleophiles). For this compound, the nitrogen atoms of the hydrazine (B178648) group are expected to be primary nucleophilic centers, while the aromatic ring, influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group, would show a more complex distribution of charge.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. For this compound, a HOMO-LUMO analysis would quantify its reactivity. The presence of the chloro and methoxy substituents on the phenyl ring would modulate this energy gap compared to unsubstituted phenylhydrazine (B124118). Theoretical calculations can precisely determine these energy levels, providing insight into the molecule's stability and its propensity to engage in chemical reactions. A variety of chemical reactions involving the transfer of electron density are facilitated by a smaller HOMO-LUMO gap as the system approaches a transition state.

Below is an illustration of the kind of data that would be generated from such an analysis.

| Parameter | Description |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE eV) | The difference in energy between the HOMO and LUMO (ELUMO - EHOMO). |

| Ionization Potential (I) | Approximated as -EHOMO. |

| Electron Affinity (A) | Approximated as -ELUMO. |

| Global Hardness (η) | Calculated as (I - A) / 2. A measure of resistance to charge transfer. |

| Global Softness (S) | Calculated as 1 / (2η). The reciprocal of hardness. |

| Electronegativity (χ) | Calculated as (I + A) / 2. A measure of the power to attract electrons. |

| Electrophilicity Index (ω) | Calculated as χ² / (2η). A measure of electrophilic power. |

Conformational Landscape and Stereochemical Investigations

The flexible bonds within this compound, particularly around the C-N and N-N single bonds, allow it to adopt multiple three-dimensional shapes, or conformations. A thorough conformational analysis is necessary to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting structure. This process generates a potential energy surface, the minima on which correspond to stable conformers. The relative energies of these conformers, calculated using methods like DFT, indicate their population at a given temperature. Such studies are crucial as the specific conformation of the molecule can significantly influence its reactivity and its ability to bind to other molecules, such as enzyme active sites.

Computational Modeling of Reaction Mechanisms and Transition States

This compound is a precursor in various chemical syntheses, most notably in the Fischer indole (B1671886) synthesis to produce substituted indoles. Computational modeling can provide a detailed, step-by-step understanding of how these reactions occur.

By modeling the reaction pathway, chemists can identify all intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations are highly effective for locating transition state structures and calculating their energies. For a reaction involving this compound, this modeling could clarify the influence of the chloro and methoxy substituents on the reaction mechanism and predict the regioselectivity of the products.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a set of molecules with a specific property of interest, such as boiling point, solubility, or a measure of chemical reactivity. These models provide a way to predict properties for new or untested compounds based on their structure alone.

To develop a QSPR model for a series of substituted phenylhydrazines including this compound, one would first calculate a wide range of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Using statistical methods like multiple linear regression, a mathematical equation is derived that links these descriptors to the experimental property. While specific QSPR studies featuring this compound are not documented, this approach is a standard and powerful method in computational chemistry for predicting molecular properties.

The following table outlines the types of data that would be compiled for a QSPR study.

| Compound Name | Experimental Property (e.g., pKa) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., Dipole Moment) |

| Phenylhydrazine | Value | Value | Value | Value |

| This compound | Value | Value | Value | Value |

| Other substituted phenylhydrazines | Value | Value | Value | Value |

Applications in Organic Synthesis and Materials Science Excluding Clinical/pharmacological Uses

Analytical Reagent Applications in Chemical Testing

Currently, there is a notable lack of publicly available scientific literature detailing the specific applications of (2-Chloro-5-methoxyphenyl)hydrazine as an analytical reagent in chemical testing. While hydrazines as a class of compounds are utilized in various analytical methods, including the derivatization of carbonyl compounds for spectrophotometric or chromatographic analysis, specific research findings for this compound in this context are not documented in accessible databases and scientific publications.

General analytical methods involving hydrazine (B178648) derivatives often rely on the reaction of the hydrazine moiety with an analyte to produce a new compound with specific, easily detectable properties, such as a strong absorbance at a particular wavelength (colorimetric or spectrophotometric methods) or a unique mass-to-charge ratio (mass spectrometry). However, detailed protocols, validation data, detection limits, or specific examples of analytes tested using this compound are not available.

Similarly, there are no established interactive data tables or detailed research findings to present regarding its efficacy or scope as an analytical reagent. The compound is commercially available, suggesting its primary use may be as a building block in organic synthesis rather than as a standalone analytical tool. Further research and publication in the field of analytical chemistry would be required to establish and report on any potential applications of this compound in chemical testing.

Structure Reactivity Relationships and Mechanistic Insights

Influence of Substituents on the Aromatic Ring on Hydrazine (B178648) Reactivity

The reactivity of the hydrazine moiety in (2-Chloro-5-methoxyphenyl)hydrazine is a direct consequence of the electronic properties of the chloro and methoxy (B1213986) substituents on the phenyl ring. These substituents exert opposing electronic effects that modulate the nucleophilicity of the hydrazine group and influence the stability of intermediates in subsequent reactions.

The methoxy group at the meta-position (C5) is an electron-donating group through its resonance effect (+R effect), which increases the electron density on the aromatic ring. This, in turn, enhances the nucleophilicity of the attached hydrazine group, making it more reactive towards electrophiles like aldehydes and ketones. In the context of the Fischer indole (B1671886) synthesis, electron-donating groups on the benzene (B151609) ring are known to enhance the rate of the reaction. wikipedia.org Conversely, the chlorine atom at the ortho-position (C2) is an electron-withdrawing group due to its strong inductive effect (-I effect), which decreases the electron density on the ring and deactivates it towards electrophilic attack. rsc.orgmasterorganicchemistry.com Generally, introducing a chlorine substituent on the aromatic ring of a phenylhydrazine (B124118) has a detrimental effect on the outcome of the Fischer indole synthesis. rsc.org

In addition to electronic effects, the chloro group at the ortho position introduces significant steric hindrance. wikipedia.org This "ortho effect" can impede the approach of reactants to the adjacent hydrazine nitrogen atom and influence the conformation of reaction intermediates, such as the phenylhydrazone. wikipedia.orgquora.com This steric clash can affect the rate and pathway of reactions. For instance, in the protonation of substituted anilines, an ortho substituent can cause steric hindrance that destabilizes the resulting conjugate acid. wikipedia.org A similar effect can be anticipated for the protonation steps involved in the mechanism of the Fischer indole synthesis.

Stereoelectronic Effects and Regioselectivity in Derivatization Reactions

Stereoelectronic effects, which refer to the influence of molecular geometry and orbital alignment on reactivity, are critical in understanding the outcomes of reactions involving this compound. These effects are particularly evident in the regioselectivity of cyclization reactions like the Fischer indole synthesis.

The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A key step is the acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine intermediate. wikipedia.org When a dissymmetric ketone is used, the direction of this rearrangement determines the final indole regioisomer. The substituents on the phenylhydrazine ring play a crucial role in directing this cyclization.

For this compound, cyclization can theoretically occur at either the C6 position (para to the chloro group) or the C2 position (which is already substituted with the chloro group). The electronic nature of the substituents influences the stability of the transition states for these two pathways. Electron-withdrawing groups can destabilize the transition state of the researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov

Interestingly, studies on 2-methoxy-substituted phenylhydrazones have revealed "abnormal" Fischer indole synthesis pathways. nih.gov In these cases, cyclization can occur on the side of the ring bearing the methoxy substituent. This unusual regioselectivity is attributed to the powerful electron-donating ability of the methoxy group, which can stabilize the intermediates required for cyclization at the substituted position. This can even lead to the substitution of the methoxy group itself. For example, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH yields ethyl 6-chloroindole-2-carboxylate as the main product, indicating cyclization at the methoxy-substituted position followed by substitution. nih.gov This highlights a profound stereoelectronic effect where the alignment of orbitals involving the methoxy group facilitates a reaction pathway that might otherwise be considered unfavorable. The presence of the ortho-chloro group in this compound would further complicate this regioselectivity, potentially favoring cyclization away from the sterically demanding ortho position, while the electronic effects of both groups vie for control over the reaction pathway.

Correlation of Molecular Structure with Synthetic Yields and Selectivity

The synthetic yields and selectivity of reactions involving this compound are directly correlated with its molecular structure and the reaction conditions employed. The electronic and steric effects of the substituents not only dictate the reaction pathway but also the efficiency and outcome of the synthesis.

In the Fischer indole synthesis, the nature and position of substituents on the phenylhydrazine ring are known to significantly affect product yields. rsc.org Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can lower them. mdpi.com For this compound, the balance between the activating methoxy group and the deactivating chloro group is delicate.

A detailed study on the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone (a closely related structure) provides insight into how reaction conditions can dramatically alter product distribution and yields, a principle that applies to this compound. nih.gov The choice of acid catalyst, for instance, can switch the reaction pathway between "normal" and "abnormal" products, thereby affecting both selectivity and yield.

The following interactive table summarizes the results from the cyclization of ethyl pyruvate 2-methoxyphenylhydrazone under various acidic conditions, illustrating the strong correlation between reaction conditions (and thus the interaction with the molecule's structure) and the resulting product yields. nih.gov

| Run | Catalyst/Solvent | Normal Product (7-methoxyindole) Yield (%) | Abnormal Product (6-chloroindole) Yield (%) | Other Products | Total Yield (%) |

|---|---|---|---|---|---|

| 1 | conc. HCl/EtOH | 10 | 25 | Trace amounts of others | ~35 |

| 2 | 10% HCl/EtOH | 12 | 15 | 6-ethoxyindole (8%) | ~35 |

| 3 | H₂SO₄/AcOH | 32 | 0 | - | 32 |

| 4 | PPA | 45 | 0 | - | 45 |

| 5 | ZnCl₂/AcOH | 11 | 0 | 5-chloroindole (15%) | 26 |

| 6 | BF₃·OEt₂/AcOH | 14 | 0 | 5-methoxyindole (migration, 10%) | 24 |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for (2-Chloro-5-methoxyphenyl)hydrazine Analogues

The development of novel, efficient, and sustainable synthetic routes to access analogues of this compound is a continuous area of research. Traditional methods for synthesizing substituted arylhydrazines often involve the diazotization of anilines followed by reduction. However, these methods can be hazardous due to the generation of unstable diazonium intermediates and may be limited by the availability of the starting anilines.

Modern advancements are focusing on palladium-catalyzed cross-coupling reactions to form the crucial C-N bond. A significant challenge in this area has been the cross-coupling of aryl halides with hydrazine (B178648) itself, owing to hydrazine's reducing nature and the presence of multiple reactive N-H bonds. Recent breakthroughs have seen the design of specialized ligand systems, such as biaryl, sterically demanding, and flexible N-heterocyclic carbenes, that facilitate the selective palladium-catalyzed cross-coupling of aryl halides with hydrazine under mild conditions. acs.org This approach allows for the late-stage introduction of the hydrazine moiety into complex molecules, offering a versatile strategy for creating a diverse library of this compound analogues. acs.org

Another promising avenue is the use of flow chemistry. numberanalytics.comresearchgate.net Continuous flow processes offer enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch methods. researchgate.net The synthesis of substituted hydrazinylpyridines has been demonstrated using nucleophilic aromatic substitution in thick-walled ACE tubes, a method that is both environmentally friendly and efficient. thieme-connect.com Adapting such flow and high-pressure/high-temperature methodologies for the synthesis of this compound analogues could lead to more sustainable and industrially viable production routes.

Advanced Mechanistic Studies Using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The Fischer indole (B1671886) synthesis, a cornerstone reaction for this class of compounds, proceeds through several intermediates, including hydrazones, enamines, and diimines. wikipedia.org

The application of in-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, is poised to provide unprecedented insights into these complex reaction pathways. beilstein-journals.orgnih.gov The coupling of flow chemistry with in-line NMR analysis allows for real-time monitoring of reaction kinetics, the detection of transient intermediates, and the rapid optimization of reaction conditions. researchgate.netbeilstein-journals.orgnih.gov This approach can be used to study the influence of the chloro and methoxy (B1213986) substituents on the rate-determining steps of the Fischer indole synthesis and to elucidate the formation of any unexpected byproducts. mdpi.com For instance, monitoring the reaction of this compound with a ketone in a flow reactor via in-situ NMR could provide precise data on the equilibrium between the hydrazone and the enamine tautomers, a critical step in the Fischer indole mechanism. wikipedia.org

Exploration of Unconventional Reactivity Patterns and New Derivatizations

The unique electronic and steric properties of this compound can lead to unconventional reactivity, particularly in the Fischer indole synthesis. Research by Hibino and coworkers has shown that phenylhydrazones with a methoxy group at the ortho position can undergo "abnormal" Fischer indole synthesis. nih.gov Instead of the expected cyclization, the reaction can proceed on the side of the methoxy substituent, leading to the formation of chloro-substituted indoles. nih.gov This peculiar reactivity opens up new synthetic pathways to uniquely substituted indole scaffolds that would be difficult to access through conventional means.

Beyond the Fischer indole synthesis, the derivatization of the resulting indole nucleus is an active area of research. The chloro and methoxy groups on the indole ring, derived from this compound, serve as handles for further functionalization. For instance, the methoxy group can be demethylated to a hydroxyl group, which can then be used in various coupling reactions. The chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Recent studies have also explored the 1,2-migration of substituents on the indole ring under acidic conditions, offering another tool for derivatization. nih.gov Furthermore, the development of methods for the synthesis of unsymmetrical diindolylmethanes using indol-3-ylmethanols as electrophiles presents another avenue for creating complex molecules from indole precursors. nih.gov

Identification of Research Gaps and Opportunities for Further Investigation

Despite the progress made, several research gaps and opportunities for further investigation remain in the chemistry of this compound and its derivatives.

Key Research Gaps and Opportunities:

| Area | Identified Gap | Future Opportunity |

| Synthesis of Analogues | Limited availability of diverse, functionalized analogues of this compound. | Development of robust and scalable flow chemistry protocols and advanced catalytic methods for the synthesis of a wide array of analogues with varied substitution patterns. acs.orgnumberanalytics.comresearchgate.net |

| Mechanistic Understanding | Lack of detailed kinetic and mechanistic data for reactions involving this compound, particularly regarding the influence of its substituents. | In-depth mechanistic studies using in-situ spectroscopic techniques, such as flow NMR, to elucidate reaction pathways, identify reactive intermediates, and build predictive models for reactivity. beilstein-journals.orgnih.gov |

| Unconventional Reactivity | The full scope of the "abnormal" Fischer indole synthesis and other unconventional reactions for this class of compounds is not fully explored. | Systematic investigation into the factors controlling the regioselectivity of the Fischer indole synthesis with ortho-alkoxy phenylhydrazines and exploration of novel catalytic systems to control the reaction outcome. nih.gov |

| Derivatization Strategies | Need for more efficient and selective methods for the post-functionalization of the resulting indole scaffolds. | Design of novel catalytic methods for the selective C-H activation and cross-coupling reactions on the chloro- and methoxy-substituted indole core. numberanalytics.com |

| Applications in Materials Science | The potential of indoles derived from this compound in materials science is largely unexplored. | Investigation of the photophysical and electronic properties of novel indole derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com |

常见问题

Q. What role does this compound play in photocatalytic systems for clean energy applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。